Creatine Nitrate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

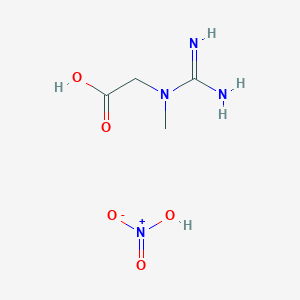

2-[carbamimidoyl(methyl)amino]acetic acid;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.HNO3/c1-7(4(5)6)2-3(8)9;2-1(3)4/h2H2,1H3,(H3,5,6)(H,8,9);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSCHHMCRIMBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89695-59-0 | |

| Record name | Creatine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089695590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XGV09LL9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Creatine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for creatine nitrate, a popular ingredient in the sports nutrition and pharmaceutical industries. The document details optimized reaction conditions, purification protocols, and analytical quality control measures, presenting quantitative data in structured tables for easy comparison and including detailed experimental workflows.

Introduction to this compound

This compound (C₄H₁₀N₄O₅) is a salt formed from creatine and nitric acid.[1] It has gained attention for its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate.[2] The synthesis of high-purity this compound is crucial to ensure its safety and efficacy, as improper manufacturing processes can lead to the formation of undesirable byproducts.[3] This guide will explore the prevalent methods for its synthesis and purification, with a focus on producing a final product suitable for research and pharmaceutical applications.

Synthesis of this compound

The primary route for synthesizing this compound involves the reaction of creatine or creatine monohydrate with nitric acid in an aqueous solution.[2][4] Temperature control during the reaction is a critical parameter that significantly impacts the purity and yield of the final product.[3]

Low-Temperature Synthesis Method

A patented low-temperature synthesis method has been shown to produce high-purity this compound with minimal byproduct formation.[3] This process is designed to prevent the degradation of creatine and the formation of impurities such as creatinine, creatine dinitrate, and trinitrate.[3]

-

Reactant Preparation: In a temperature-controlled reactor, create a suspension by mixing creatine monohydrate with deionized water in a mass ratio of approximately 1:1.2 to 1:1.4.[1]

-

Initial Cooling: Cool the suspension to a temperature below 20°C with continuous stirring.[3]

-

Nitric Acid Addition: Slowly add nitric acid (65-68% concentration) to the cooled suspension. The molar ratio of nitric acid to creatine monohydrate should be maintained between 1:1 and 1.05:1.[3]

-

Reaction Temperature Control: Carefully control the reaction temperature to not exceed 40°C. The exothermic nature of the reaction requires efficient cooling to prevent localized overheating.[3]

-

Reaction Completion and Filtration: Continue stirring until the reaction mixture clarifies, indicating the formation of soluble this compound. The reaction is typically held at 35-40°C. Once clarified, filter the solution to remove any insoluble impurities.[3]

-

Crystallization: Cool the filtrate to below 5°C over a period of 0.5 to 1.5 hours with continuous stirring to induce crystallization.[3]

-

Crystal Maturation: Allow the crystals to mature by letting the mixture stand for 0.5 to 1.5 hours at the low temperature.[3]

-

Isolation: Separate the this compound crystals from the mother liquor via centrifugation.[3]

-

Drying: Dry the wet crystals under reduced pressure at a temperature below 55°C for 5-7 hours to obtain the final product.[3] The mother liquor can be recycled for subsequent batches to improve overall yield and reduce waste.[3]

High-Temperature Synthesis Method (Comparative Example)

Historically, higher reaction temperatures have been employed, but this often leads to the formation of significant impurities.[3]

-

Reaction Setup: Heat a mixture of anhydrous creatine and water to 90-100°C.[3]

-

Nitric Acid Addition: Add nitric acid to the heated mixture.

-

Cooling and Isolation: Cool the reaction mixture to induce crystallization and isolate the crude product.

-

Recrystallization: The crude product from this high-temperature method often requires recrystallization from water to improve purity.[4]

-

Drying: Dry the recrystallized product at 70-85°C.[3]

Data Presentation: Comparison of Synthesis Methods

| Parameter | Low-Temperature Method | High-Temperature Method (Comparative) |

| Starting Material | Creatine Monohydrate | Anhydrous Creatine |

| Reaction Temperature | < 40°C | 90 - 100°C |

| Purity (without recrystallization) | 99.8%[3] | 95.5% (with significant impurities)[3] |

| Yield | > 83.8%[3] | < 50% (before recrystallization)[3] |

| Key Impurities | Creatinine < 30 PPM, no detectable dinitrate or trinitrate[3] | Creatinine up to 15,000 PPM, presence of dinitrate and trinitrate[3] |

Purification of this compound

Purification is a critical step to ensure the final product meets the stringent purity requirements for its intended applications. The choice of purification method depends on the impurity profile of the crude product.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The solubility of creatine and its salts is temperature-dependent, which is leveraged in this process.[5]

-

Solvent Selection: While water is a common solvent for the recrystallization of creatine compounds, mixed solvent systems can also be employed.[4][6] For creatine monohydrate, water-ethanol mixtures have been studied to optimize crystallization.[7] The ideal solvent should dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities should remain soluble at the lower temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Cooling: Slowly cool the saturated solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

-

Isolation and Drying: Isolate the purified crystals by filtration or centrifugation and dry them under appropriate conditions (e.g., vacuum drying at a temperature that does not cause degradation).[2]

Chromatographic Methods

For the removal of closely related impurities, chromatographic techniques can be employed.

IEC is a suitable method for separating ionic compounds like this compound.[8][9] Anion exchange chromatography can be used to remove anionic impurities, or cation exchange for cationic impurities. The stationary phase consists of a resin with charged functional groups that interact with the charged molecules in the sample.[8] Elution is typically achieved by changing the pH or ionic strength of the mobile phase.

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[10][11] Since creatine and its derivatives are polar, HILIC is a promising method for their purification.[12][13] The stationary phase is polar (e.g., silica or a bonded polar phase), and the mobile phase is a mixture of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water).[11]

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, a robust analytical quality control program is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV detector is required.[14]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15] For enhanced retention of polar analytes, a porous graphitic carbon column can also be effective.[16]

-

Mobile Phase: A typical mobile phase for creatine analysis is an aqueous buffer, such as 0.045 M ammonium sulfate in water or a phosphate buffer, sometimes with a small percentage of an organic modifier like acetonitrile.[14][15]

-

Detection: The UV detector is typically set to a wavelength between 205 nm and 220 nm.[15][17]

-

Standard Preparation: Prepare standard solutions of this compound, creatine, and potential impurities (e.g., creatinine) of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or water to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curves generated from the standards.

Mandatory Visualizations

References

- 1. This compound | 89695-59-0 | Benchchem [benchchem.com]

- 2. nxydxbchem.com [nxydxbchem.com]

- 3. CN104693073A - Preparation method for this compound - Google Patents [patents.google.com]

- 4. CN102391157A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrate Removal Using Ion Exchange Resin | Ecolab [purolite.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrophilic interaction chromatography coupled to tandem mass spectrometry as a method for simultaneous determination of guanidinoacetate and creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of cyclocreatine in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Creatine Nitrate (CAS No. 89695-59-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine nitrate, identified by CAS number 89695-59-0, is a salt formed from creatine and nitric acid. This compound has garnered interest in the fields of sports nutrition and pharmaceutical development due to its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below. There is some discrepancy in the literature regarding its molecular formula and weight; however, the most reliable data suggests it is a salt of one molecule of creatine and one molecule of nitric acid.[1][2]

| Property | Value | Reference |

| CAS Number | 89695-59-0 | [1] |

| Molecular Formula | C4H10N4O5 | [1] |

| Molecular Weight | 194.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | ~100 g/L at 20°C | |

| Melting Point | Not available | |

| Composition | Approximately 67% creatine and 33% nitrate by mass. | [1] |

Synthesis and Characterization

Synthesis Protocol

This compound is typically synthesized via the reaction of creatine monohydrate with nitric acid. A general experimental protocol is as follows:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add water and creatine monohydrate. Stir the mixture at a temperature below 20°C to form a suspension.[3]

-

Addition of Nitric Acid: Slowly add nitric acid to the suspension. The molar ratio of nitric acid to creatine monohydrate should be approximately 1:1 to 1.05:1.[3] It is crucial to control the reaction temperature and keep it below 40°C to prevent the formation of impurities such as creatinine, creatine dinitrate, and trinitrate.[3]

-

Clarification and Filtration: Continue stirring until the reaction mixture becomes a clear solution. Filter the solution to remove any undissolved particles.[3]

-

Crystallization: Cool the filtrate to below 5°C over a period of 0.5 to 1.5 hours with continuous stirring to induce crystallization.[3]

-

Isolation and Drying: The resulting this compound crystals are isolated by centrifugation. The wet crystals are then dried under reduced pressure at a temperature below 55°C for 5-7 hours to yield the final product.[3]

Synthesis workflow for this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities such as creatinine. A general HPLC method is described below:

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mmol/L sodium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile. |

| Detection | UV detection at approximately 210-220 nm. |

| Flow Rate | Typically 0.8 to 1.5 mL/min. |

| Temperature | Column temperature maintained at 25°C. |

| Sample Preparation | The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system. |

Biological Signaling Pathways

The biological effects of this compound are understood as the combined, yet separate, actions of its constituent parts: creatine and nitrate. There is currently no scientific evidence to suggest a unique signaling pathway for the intact this compound salt.

Creatine Pathway

Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its primary function is mediated through the phosphocreatine (PCr) system.

Creatine's role in energy metabolism and anabolic signaling.

Nitrate Pathway

Dietary nitrate, upon ingestion, is converted to nitrite by oral bacteria. This nitrite is then reduced to nitric oxide (NO) in the acidic environment of the stomach and in the bloodstream. Nitric oxide is a potent vasodilator and signaling molecule.

The metabolic pathway of dietary nitrate to nitric oxide.

Stability

The stability of creatine in aqueous solution is pH-dependent. It is most stable in neutral to slightly alkaline conditions. In acidic environments, creatine can undergo intramolecular cyclization to form creatinine, its inactive byproduct. While specific stability studies on this compound are limited, its aqueous solutions are expected to be acidic, which may influence its stability over time. For optimal stability, this compound should be stored in a cool, dry place.

Conclusion

This compound is a compound with enhanced aqueous solubility compared to creatine monohydrate. Its biological effects are attributable to the independent actions of creatine and nitrate. For researchers and drug development professionals, understanding the distinct properties and biological pathways of each component is essential. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to investigate any potential synergistic effects of the combined molecule. Standardized analytical methods are crucial for ensuring the quality and purity of this compound for both research and commercial applications.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Creatine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of creatine nitrate. It includes detailed experimental protocols for its synthesis and analysis, and visual representations of its relevant signaling pathways.

Molecular Structure and Chemical Formula

This compound is the salt formed from creatine and nitric acid. The creatine molecule, an amino acid derivative, acts as a base and is protonated by nitric acid.

-

Chemical Name: 2-[carbamimidoyl(methyl)amino]acetic acid;nitric acid[1]

-

Molecular Formula: C₄H₁₀N₄O₅[1]

-

Molecular Weight: 194.15 g/mol [1]

-

CAS Registry Number: 89695-59-0[1]

-

Chemical Structure:

The structure consists of a creatine cation and a nitrate anion. The positive charge is delocalized over the guanidinium group of the creatine molecule.

Physicochemical Properties

This compound is a white crystalline powder.[3] One of its most notable properties is its significantly higher aqueous solubility compared to creatine monohydrate.[4][5][6][7][8][9][10][11][12][13] This enhanced solubility is attributed to the salt formation with the highly soluble nitrate ion.[4][7][10][11]

Table 1: Physicochemical and Related Data of Creatine and this compound

| Property | This compound | Creatine (for comparison) |

| Molecular Formula | C₄H₁₀N₄O₅ | C₄H₉N₃O₂ |

| Molecular Weight | 194.15 g/mol [1] | 131.13 g/mol [14] |

| Appearance | White crystalline powder[3] | White crystals[15] |

| Aqueous Solubility | Significantly higher than creatine monohydrate; reported to be 1000% more soluble.[6] | ~1.35 g/100 mL at 20°C |

| pKa | Data not available. | 3.8 (carboxylic acid), 12.7 (amino group) (estimated)[14] |

| Melting Point | Data not available. | Decomposes at ~303°C |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented preparation method and describes the synthesis of high-purity this compound.[16]

Materials:

-

Creatine monohydrate

-

Nitric acid (68%)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Centrifuge

-

Vacuum dryer

Procedure:

-

Add deionized water and creatine monohydrate to the reaction vessel. Stir the mixture at a temperature below 20°C to form a suspension.[16]

-

Slowly add 68% nitric acid to the suspension. Maintain the reaction temperature below 40°C to prevent the formation of byproducts such as creatinine, creatine dinitrate, and trinitrate.[16]

-

Continue stirring until the reaction mixture becomes a clear solution.

-

Filter the warm reaction liquor to remove any insoluble impurities.

-

Cool the filtrate to below 5°C over a period of 0.5-1.5 hours with continuous stirring to induce crystallization.[16]

-

Allow the mixture to stand for an additional 0.5-1.5 hours to ensure complete crystallization.[16]

-

Separate the this compound crystals from the mother liquor via centrifugation.[16]

-

Dry the wet crystals under reduced pressure at a temperature below 55°C for 5-7 hours to obtain the final product.[16]

-

The resulting this compound should have a purity of approximately 99.8%.[16]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the quantification of creatine, which can be adapted for the analysis of this compound. The method is based on reversed-phase chromatography with UV detection.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 column with polar end-capping

-

Mobile Phase: An isocratic mobile phase can be composed of water buffered to a pH of approximately 6.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare a stock solution of creatine reference standard in the mobile phase.

-

Create a series of working standards by diluting the stock solution to bracket the expected concentration of the sample.

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the creatine content in the sample by comparing its peak area to the calibration curve. The nitrate component will not be detected under these conditions and would require a different method, such as ion chromatography.

Signaling Pathways and Workflows

Creatine Signaling Pathway

Creatine supplementation has been shown to influence anabolic signaling pathways in muscle cells, primarily through the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.

Caption: Creatine-mediated activation of the Akt/mTOR signaling pathway.

Nitrate Signaling Pathway

The nitrate component of this compound can be reduced in the body to nitrite and then to nitric oxide (NO), a potent vasodilator that can improve blood flow and oxygen delivery to tissues.

Caption: The nitrate-nitrite-nitric oxide (NO) signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

References

- 1. This compound | C4H10N4O5 | CID 25231507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. bevital.no [bevital.no]

- 4. livemomentous.com [livemomentous.com]

- 5. drinkharlo.com [drinkharlo.com]

- 6. hitechpharma.com [hitechpharma.com]

- 7. bubsnaturals.com [bubsnaturals.com]

- 8. 4gauge.com [4gauge.com]

- 9. nfsports.com [nfsports.com]

- 10. us.myprotein.com [us.myprotein.com]

- 11. bubsnaturals.com [bubsnaturals.com]

- 12. jinfiniti.com [jinfiniti.com]

- 13. mrsupplement.com.au [mrsupplement.com.au]

- 14. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Creatine - Wikipedia [en.wikipedia.org]

- 16. CN104693073A - Preparation method for this compound - Google Patents [patents.google.com]

In Vitro Stability and Degradation of Creatine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Creatine and its Degradation

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue. In its solid, crystalline form, such as creatine monohydrate, it is highly stable.[1] However, when dissolved in aqueous solutions, creatine is susceptible to degradation into its inactive byproduct, creatinine.[1][2] This conversion is a spontaneous, non-enzymatic intramolecular cyclization that is highly dependent on the pH and temperature of the environment.[2] Understanding the kinetics of this degradation is paramount for the development of stable liquid formulations containing creatine and for the accurate analytical characterization of creatine-containing products.

The degradation of creatine to creatinine is a first-order reaction, meaning the rate of degradation is directly proportional to the concentration of creatine.[3] The reaction involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide, creatinine.[2]

Factors Influencing Creatine Stability

The stability of creatine in an aqueous solution is primarily dictated by two environmental factors: pH and temperature.

Effect of pH

The rate of creatine degradation is significantly accelerated in acidic conditions.[1][4] In neutral to slightly alkaline solutions (pH 6.5-7.5), creatine exhibits relative stability.[5] However, as the pH decreases, the rate of conversion to creatinine increases substantially.[1][5] Interestingly, at very low pH values (below 2.5), the protonation of the amide functional group on the creatine molecule can inhibit the intramolecular cyclization, thereby slowing down the degradation.[5][6]

Effect of Temperature

As with most chemical reactions, an increase in temperature accelerates the degradation of creatine.[2][4] The relationship between temperature and the reaction rate is described by the Arrhenius equation. Therefore, storing creatine solutions at lower temperatures, such as refrigeration, can significantly slow down the conversion to creatinine.[2][7]

In Vitro Stability of Creatine Nitrate: A Theoretical Assessment

While specific, peer-reviewed studies on the in vitro stability of this compound are lacking, we can infer its likely behavior based on the established principles of creatine chemistry. This compound is a salt formed from a weak base (creatine) and a strong acid (nitric acid). When dissolved in water, it is expected to produce a solution with a lower pH compared to creatine monohydrate, which forms a near-neutral solution.[1][8]

Given that a lower pH environment accelerates the degradation of creatine to creatinine, it is plausible that This compound in an aqueous solution may be less stable than creatine monohydrate under the same conditions. This is in contrast to some marketing claims of superior stability.[9] However, without direct experimental data, this remains a well-founded hypothesis. Further research is required to definitively characterize the degradation kinetics of this compound.

Quantitative Data on Creatine Degradation

The following tables summarize the available quantitative data on the degradation of creatine in aqueous solutions under various conditions. It is important to note that this data is for creatine in general, as specific data for this compound is not available in the cited literature.

Table 1: Effect of pH on Creatine Degradation at 25°C

| pH | Degradation after 3 days (%) |

| 7.5 | Reasonably stable |

| 6.5 | Reasonably stable |

| 5.5 | 4% |

| 4.5 | 12% |

| 3.5 | 21% |

Data sourced from Howard and Harris (1999) as cited in multiple reviews.[1][5][10]

Table 2: Stability of Creatine in Solution at Room Temperature (25°C)

| Storage Time | % Creatine Degraded |

| 45 days | 90% |

Data from a study on an effervescent creatine formulation, which may have had an initial acidic pH.[11][12]

Table 3: Stability of Creatine in Solution under Refrigerated Conditions (4°C)

| Storage Time | % Creatine Degraded |

| 45 days | 80% |

Data from a study on an effervescent creatine formulation.[11][12]

Experimental Protocols for Stability Assessment

The in vitro stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying creatine and its primary degradant, creatinine.

HPLC Method for Creatine and Creatinine Analysis

Objective: To develop and validate a simple and sensitive HPLC method for the simultaneous determination of creatine and creatinine.

Instrumentation:

-

HPLC system with a pump, autosampler, and UV detector.[13]

Chromatographic Conditions:

-

Column: Betabasic C-18 column (250 x 4.6 mm, 5 µm) or a porous graphitic carbon column like Thermo Scientific Hypercarb.[13][14]

-

Mobile Phase: A simple mobile phase can be prepared, for example, 0.045 M ammonium sulfate in water.[13] Alternatively, a mobile phase of water, acetonitrile (MeCN), and an acid like trifluoroacetic acid (TFA) or phosphoric acid can be used.[15][16]

-

Flow Rate: 0.75 mL/min.[13]

-

Column Temperature: Ambient.[13]

-

Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide can be used as an internal standard.[13]

Standard and Sample Preparation:

-

Standard Solutions: Prepare stock solutions of creatine and creatinine in the mobile phase. Create a series of working standards by diluting the stock solutions to cover a linear concentration range (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[13]

-

Sample Solutions: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

In Vitro Stability Study Protocol

-

Prepare a solution of this compound in a relevant aqueous buffer (e.g., buffers with pH values ranging from 3 to 8).

-

Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each storage condition.

-

Analyze the samples using the validated HPLC method to determine the concentrations of creatine and creatinine.

-

Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point.

-

Determine the degradation kinetics (e.g., first-order rate constant) and the half-life of this compound under each condition.

Visualizations

Creatine Degradation Pathway

Caption: Intramolecular cyclization of creatine to creatinine with the loss of a water molecule.

Experimental Workflow for HPLC-based Stability Testing

Caption: Workflow for assessing the in vitro stability of this compound using HPLC.

Conclusion

The in vitro stability of creatine is a critical parameter for the formulation of liquid-based supplements and pharmaceutical products. The primary degradation pathway leads to the formation of creatinine, a process accelerated by acidic pH and elevated temperatures. While there is a significant body of research on the stability of creatine monohydrate, specific quantitative data for this compound is not publicly available. Based on the chemical properties of creatine and nitrate salts, it is hypothesized that this compound in solution may exhibit lower stability than creatine monohydrate due to the resulting lower pH. This technical guide provides a framework for researchers to investigate the in vitro stability of this compound through established analytical methodologies, particularly HPLC. Further empirical studies are essential to definitively characterize the degradation kinetics of this compound and to inform the development of stable and efficacious formulations.

References

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. bubsnaturals.com [bubsnaturals.com]

- 9. evolutionary.org [evolutionary.org]

- 10. lbs.co.il [lbs.co.il]

- 11. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]

- 16. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 17. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Choreography of Creatine Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine nitrate, a hybrid compound integrating the ergogenic properties of creatine with the vasodilatory and metabolic benefits of nitrate, presents a multifaceted mechanism of action at the cellular level. This technical guide delineates the distinct and synergistic signaling pathways initiated by its constituent molecules within skeletal muscle cells. Creatine primarily augments the intracellular phosphocreatine pool, enhancing ATP regeneration capacity, and influences anabolic signaling. Concurrently, the nitrate component serves as a substrate for the production of nitric oxide (NO), a pivotal signaling molecule that modulates hemodynamics, mitochondrial function, and calcium handling. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling cascades to facilitate a comprehensive understanding for research and development applications.

Introduction

Creatine has long been established as a cornerstone of sports nutrition, primarily valued for its role in cellular energy metabolism.[1][2][3] Its combination with a nitrate group to form this compound is a strategic formulation designed to leverage the physiological effects of both moieties.[4][5] The nitrate component, upon entering the body, is reduced to nitrite and subsequently to nitric oxide (NO).[5][6] NO is a pleiotropic signaling molecule with significant effects on vascular smooth muscle, leading to vasodilation, and on skeletal muscle, where it influences mitochondrial respiration and biogenesis.[7][8][9] This guide will dissect the cellular and molecular mechanisms of action of creatine and nitrate, and then propose a synergistic model for this compound.

The Creatine Moiety: Cellular Uptake and Bioenergetic Impact

The primary role of creatine at the cellular level is to bolster the phosphocreatine (PCr) system, a critical energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][10]

Cellular Transport via Creatine Transporter (CreaT)

Creatine is actively transported into muscle cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter, SLC6A8, commonly known as CreaT.[11][12][13][14] The activity of CreaT is a key determinant of intracellular creatine concentration and is influenced by factors such as substrate availability and hormonal signals.[15]

The Phosphocreatine Shuttle and ATP Regeneration

Once inside the myocyte, creatine is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr).[10] The PCr shuttle facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during periods of high energy demand, such as intense muscle contraction.[1][3]

Influence on Cellular Signaling

Beyond its bioenergetic role, creatine supplementation has been shown to modulate cellular signaling pathways associated with muscle hypertrophy and adaptation. Evidence suggests that creatine can increase the expression of genes such as Insulin-like Growth Factor 1 (IGF-1) and Glucose Transporter 4 (GLUT-4).[[“]] It may also influence signaling through the Akt/mTOR pathway, a central regulator of protein synthesis, although the effects appear to be nuanced.[[“]]

The Nitrate Moiety: Conversion to Nitric Oxide and Downstream Effects

The nitrate component of this compound acts as a pro-drug for nitric oxide (NO). This pathway is particularly important under hypoxic conditions where endogenous NO production by nitric oxide synthases (NOS) may be limited.[6][17]

The Nitrate-Nitrite-NO Pathway

Dietary nitrate is initially reduced to nitrite by anaerobic bacteria in the oral cavity.[18] This nitrite is then absorbed into the circulation and can be further reduced to NO in tissues, particularly in areas of low oxygen tension.[6] Within muscle cells, enzymes with nitrate reductase activity, such as xanthine oxidoreductase, contribute to this conversion.[19]

NO-Mediated Signaling in Skeletal Muscle

Nitric oxide exerts its effects through several mechanisms:

-

Activation of Soluble Guanylate Cyclase (sGC): NO binds to and activates sGC, leading to an increase in cyclic guanosine monophosphate (cGMP).[20] cGMP, in turn, activates Protein Kinase G (PKG), which phosphorylates various downstream targets.

-

Mitochondrial Biogenesis: The NO-cGMP-PKG pathway can stimulate mitochondrial biogenesis through the activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial gene expression.[7][21]

-

Regulation of Mitochondrial Respiration: NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, which can improve the efficiency of oxygen utilization, particularly in hypoxic conditions.[7][9][18]

-

Vasodilation: NO produced in muscle cells can diffuse to the surrounding vasculature, causing smooth muscle relaxation and increased blood flow, thereby enhancing oxygen and nutrient delivery.[2]

-

Calcium Handling: NO can modulate excitation-contraction coupling by S-nitrosylation of the ryanodine receptor (RyR1), influencing calcium release from the sarcoplasmic reticulum.[22]

Proposed Synergistic Mechanism of this compound

The combination of creatine and nitrate in a single molecule suggests a dual-pronged approach to enhancing muscle function.

The proposed synergy lies in the concurrent enhancement of both energy supply and oxygen/nutrient delivery. The creatine moiety directly fuels high-intensity contractions by rapidly regenerating ATP, while the nitrate-derived NO improves the metabolic environment by increasing blood flow and enhancing mitochondrial efficiency. This could theoretically lead to greater resistance to fatigue and improved performance compared to either component alone.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating creatine and nitrate supplementation. Data on this compound as a single compound is still emerging.

Table 1: Effects of Creatine Supplementation on Muscle Creatine Content

| Study Population | Dosing Regimen | Duration | Change in Muscle Total Creatine | Reference |

| Healthy Males | 20 g/day | 5 days | ~20% increase | [1] |

| Resistance-Trained Males | 3 g/day | 28 days | Significant increase by day 7 | [23] |

Table 2: Performance Effects of Creatine and Nitrate Supplementation

| Supplement | Study Population | Key Performance Outcome | Magnitude of Effect | Reference |

| Creatine Monohydrate | Resistance-Trained Males | Bench Press Lifting Volume | Significant increase | [23] |

| This compound (3g/day) | Resistance-Trained Males | Bench Press Lifting Volume | Significant increase, comparable to 3g CrM | [23] |

| Dietary Nitrate | Healthy Humans | Time to Exhaustion | Beneficial | [5] |

| Dietary Nitrate | Healthy Humans | Power Output | Improved | [5] |

Experimental Protocols

Quantification of Intracellular Creatine

Objective: To measure the total creatine content in cultured muscle cells or muscle biopsy samples following this compound supplementation.

Methodology:

-

Sample Preparation: Cultured myotubes are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer. Muscle biopsy samples are homogenized in a similar buffer.

-

Creatine Assay: Total creatine concentration is determined using a colorimetric or fluorometric assay kit. These assays typically involve the enzymatic conversion of creatine to a product that can be detected spectrophotometrically.

-

Data Normalization: Creatine content is normalized to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).

Measurement of Nitric Oxide Production

Objective: To quantify the production of nitric oxide in response to this compound supplementation in cell culture.

Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human myotubes are cultured in appropriate media.[19][24]

-

Treatment: Cells are treated with varying concentrations of this compound or control substances.

-

Nitrite Measurement (Griess Assay): As NO is highly reactive and has a short half-life, its production is often indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[24][25][26]

-

An aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[25][27]

-

This reaction forms a colored azo compound, and the absorbance is measured at ~540-550 nm.[24][26]

-

A standard curve using known concentrations of sodium nitrite is used for quantification.

-

Conclusion

The mechanism of action of this compound at the cellular level is a composite of the well-defined roles of creatine and nitric oxide. Creatine enhances the immediate energy supply for muscle contraction and may promote an anabolic environment. The nitrate component, through its conversion to nitric oxide, improves vascular function and mitochondrial efficiency. The synergistic potential of these two actions—powering the muscle cell while simultaneously optimizing its metabolic machinery and fuel delivery—makes this compound a compound of significant interest for performance enhancement and potentially for clinical applications in conditions characterized by muscle fatigue and impaired blood flow. Further research is warranted to elucidate the direct, combined effects of this compound on these signaling pathways and to quantify its purported synergistic benefits.

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. bubsnaturals.com [bubsnaturals.com]

- 3. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drinkharlo.com [drinkharlo.com]

- 5. bulknutrients.com.au [bulknutrients.com.au]

- 6. High nitrate levels in skeletal muscle contribute to nitric oxide generation via a nitrate/nitrite reductive pathway in mice that lack the nNOS enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide in Skeletal Muscle: Role on Mitochondrial Biogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Skeletal muscle nitric oxide signaling and exercise: a focus on glucose metabolism. | Semantic Scholar [semanticscholar.org]

- 9. Nitric oxide and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stork: Structural correlates of the creatine transporter function regulation: the undiscovered country [storkapp.me]

- 13. Frontiers | The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. Skeletal Muscle Nitrate as a Regulator of Systemic Nitric Oxide Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inorganic nitrate, hypoxia, and the regulation of cardiac mitochondrial respiration—probing the role of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitrate uptake and metabolism in human skeletal muscle cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitric Oxide Sustains Long-Term Skeletal Muscle Regeneration by Regulating Fate of Satellite Cells Via Signaling Pathways Requiring Vangl2 and Cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

- 22. Nitric oxide and skeletal muscle contractile function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Creatine Nitrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine nitrate (CrN) is a salt of creatine that has garnered interest in the scientific and athletic communities for its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate. Upon oral administration, this compound is expected to dissociate into its constituent parts: creatine and nitrate. The subsequent independent absorption and metabolism of these two components dictate the compound's overall pharmacokinetic profile. While extensive research exists on the pharmacokinetics of creatine monohydrate, specific and comprehensive in-vivo studies on this compound in animal models are less prevalent in publicly accessible literature. This guide synthesizes the available data, including findings from human studies where relevant, to provide a technical overview of the anticipated pharmacokinetics of this compound in animal models. We will delve into the absorption, distribution, metabolism, and excretion of both the creatine and nitrate moieties, present available quantitative data, and propose detailed experimental protocols for future animal research.

Pharmacokinetic Profile

Upon ingestion, this compound is readily soluble and is presumed to dissociate into creatine and nitrate ions in the gastrointestinal tract. The subsequent pharmacokinetic profile is best understood by examining each component individually.

Creatine Moiety

The absorption of creatine is an active process, likely involving transporters similar to those for amino acids and peptides.[1] Once absorbed, creatine is distributed throughout the body, with approximately 95% being taken up by skeletal muscle via a specific creatine transporter, CreaT1.[2][3] The body's ability to store creatine is finite, and once muscle stores are saturated, the volume of distribution and clearance of creatine can be altered.[1]

Nitrate Moiety

Dietary nitrate is rapidly absorbed from the upper gastrointestinal tract into the bloodstream.[2] From there, a portion is taken up by the salivary glands, where it is reduced to nitrite by oral bacteria. This nitrite is then swallowed and can be further reduced to nitric oxide in the acidic environment of the stomach or absorbed into the circulation. The remaining circulating nitrate is distributed to various tissues and is eventually excreted in the urine.[2]

Quantitative Pharmacokinetic Data

Table 1: Plasma Area Under the Curve (AUC) for Creatine and Nitrate After Acute Supplementation in Humans

Data extracted from a study involving human participants and should be interpreted with caution when extrapolating to animal models.

| Supplement (Human Dose) | Plasma Creatine AUC (μmol/L) | Plasma Nitrate AUC (μmol/L) |

| Placebo | - | 51.4 ± 83.4 |

| Creatine Monohydrate (5g) | - | 48.0 ± 73.1 |

| This compound (Low Dose, 1.5g) | Not significantly different from Placebo | 898.8 ± 1,688.9 |

| This compound (High Dose, 3g) | Not significantly different from Placebo | 1,988.2 ± 1,618.8 |

| Source: Galvan et al. (2016).[4] |

Table 2: Pharmacokinetic Parameters of Creatine Monohydrate in a Rat Model

This table provides a baseline for the expected pharmacokinetics of the creatine moiety in rats.

| Parameter | Low Dose (10 mg/kg) | High Dose (70 mg/kg) | Intravenous (IV) |

| Cmax (μg/mL) | 7.14 ± 1.79 | 13.59 ± 3.57 | - |

| Tmax (min) | 60 | 60 | - |

| AUC₀₋∞ (μg·h/mL) | 1139.5 ± 488 | 2501.33 ± 378 | 2450.01 ± 110 |

| Absolute Oral Bioavailability | 53.22 ± 11.2% | 15.69 ± 3.4% | - |

| Source: Alraddadi et al. (2018).[5] |

Metabolic Pathways and Cellular Uptake

The metabolic fate of creatine and nitrate follows distinct pathways after their dissociation and absorption.

Creatine Metabolism and the Phosphocreatine System

Creatine's primary role is within the phosphocreatine (PCr) system, which is crucial for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.[6]

Nitrate-Nitrite-Nitric Oxide Pathway

Dietary nitrate serves as a substrate for the endogenous production of nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.

Experimental Protocols

To rigorously determine the pharmacokinetics of this compound in an animal model, such as rats, a detailed and controlled study is required. The following protocol is based on established methodologies for pharmacokinetic analysis of creatine compounds.[5]

Animal Model

-

Species: Male Wistar rats (or other appropriate strain)

-

Weight: 250-300g

-

Acclimation: Acclimatize animals for at least one week prior to the study with free access to standard chow and water.

Study Design

A parallel-group design is recommended:

-

Group 1: Oral administration of this compound (e.g., 50 mg/kg)

-

Group 2: Intravenous (IV) administration of this compound (e.g., 10 mg/kg) for bioavailability assessment.

-

Group 3: Oral administration of an equimolar dose of creatine monohydrate for comparison.

-

Group 4: Control group (vehicle administration).

Dosing and Sample Collection Workflow

Analytical Methodology

-

Sample Preparation: Plasma samples should be deproteinized, typically with a solvent like acetonitrile, and then centrifuged.

-

Quantification:

-

Creatine: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of creatine in biological matrices.[5]

-

Nitrate: Nitrate concentrations in plasma can also be determined using LC-MS/MS or other validated methods such as colorimetric assays after reduction to nitrite.

-

Conclusion

The pharmacokinetic profile of this compound in animal models is predicted to be a composite of the individual kinetics of creatine and nitrate. While direct, comprehensive animal data for this compound is sparse, existing research on creatine monohydrate and dietary nitrate provides a strong foundation for understanding its absorption, distribution, metabolism, and excretion. The provided experimental protocol offers a robust framework for future studies aimed at elucidating the precise pharmacokinetic parameters of this compound. Such research is essential for accurately comparing its bioavailability and potential efficacy against more established forms of creatine and for informing the design of preclinical and clinical trials.

References

- 1. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creatine - Wikipedia [en.wikipedia.org]

Bioavailability and Absorption Pathways of Creatine Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine is a well-established ergogenic aid, with creatine monohydrate being the most studied form. However, its limited solubility has prompted the development of alternative forms, such as creatine nitrate. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption pathways of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacokinetic profile and mechanisms of intestinal transport. This document synthesizes data from key clinical trials and in vitro studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams. The evidence suggests that this compound's enhanced solubility may lead to improved bioavailability compared to creatine monohydrate, primarily through the established creatine transporter SLC6A8, with a potential secondary influence from the nitrate moiety on intestinal physiology.

Physicochemical Properties of this compound

This compound is a salt formed by the combination of creatine with a nitrate group. The primary physicochemical characteristic that distinguishes it from creatine monohydrate is its significantly higher water solubility. Several sources indicate that this compound is approximately 10 times more soluble in water than creatine monohydrate. This enhanced solubility is hypothesized to facilitate better dissolution in the gastrointestinal tract, potentially leading to improved absorption and bioavailability.

Bioavailability and Pharmacokinetics

The bioavailability of a substance is a key determinant of its efficacy. Several studies have investigated the pharmacokinetics of this compound, often in comparison to creatine monohydrate.

Comparative Pharmacokinetic Data

A key study by Ostojic et al. (2019) provides valuable insights into the serum and muscle creatine levels following supplementation with this compound, creatine monohydrate, and a combination of this compound with creatinine.[1] The study found that a combination of this compound and creatinine (CN-CRN) resulted in a significantly greater area under the concentration-time curve (AUC) for serum creatine compared to both this compound (CN) and creatine monohydrate (CRM) alone after a single dose.[1]

Table 1: Comparative Pharmacokinetic and Muscle Creatine Data from Ostojic et al. (2019) [1]

| Parameter | Creatine Monohydrate (CRM) | This compound (CN) | This compound + Creatinine (CN-CRN) |

| Single-Dose Serum Creatine AUC (0-120 min) (µmol/L) x min | 466.3 ± 47.9 | 622.7 ± 62.9 | 701.1 ± 62.1* |

| 5-Day Change in Muscle Total Creatine (%) | 2.1 ± 3.4 | 8.0 ± 5.9 | 9.6 ± 3.4 |

*p < .001 vs. CRM and CN; **p < .01 vs. CRM

These findings suggest that this compound, particularly when combined with creatinine, may lead to higher circulating levels of creatine shortly after ingestion and greater muscle creatine accumulation over a 5-day period compared to creatine monohydrate.[1]

Absorption Pathways

The absorption of creatine from the gastrointestinal tract is a critical step in its journey to target tissues like muscle and brain.

Primary Pathway: The Creatine Transporter (SLC6A8)

The primary mechanism for creatine absorption in the intestine is via the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] This transporter is located on the apical membrane of enterocytes and actively transports creatine into the cells against a concentration gradient. The process is electrogenic, meaning it is dependent on the electrochemical gradient across the cell membrane.

Potential Influence of the Nitrate Moiety

The nitrate component of this compound may have indirect effects on creatine absorption. In the body, nitrate can be converted to nitric oxide (NO), a potent vasodilator. Increased NO levels in the intestinal vasculature could lead to enhanced blood flow, which may facilitate the transport of absorbed creatine away from the enterocytes and into the systemic circulation. However, direct evidence for this specific mechanism in the context of this compound absorption is currently limited.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the bioavailability and safety of this compound.

In Vivo Human Pharmacokinetic and Efficacy Studies

5.1.1 Ostojic et al. (2019): A Randomized Controlled Trial [1]

-

Study Design: A randomized, double-blind, crossover trial.

-

Participants: Healthy young men.

-

Interventions:

-

Single-dose pharmacokinetic study: Participants received either creatine monohydrate (CRM), this compound (CN), or this compound with creatinine (CN-CRN).

-

5-day supplementation study: Participants consumed their assigned supplement daily for 5 days.

-

-

Blood Sampling: For the pharmacokinetic study, blood samples were collected at baseline and at multiple time points post-ingestion (e.g., 30, 60, 90, 120 minutes).

-

Muscle Biopsy: Muscle biopsies were taken from the vastus lateralis before and after the 5-day supplementation period to determine muscle creatine content.

-

Analytical Methods: Serum and muscle creatine concentrations were determined using high-performance liquid chromatography (HPLC).

5.1.2 Galvan et al. (2016): Dose-Dependent Safety and Efficacy [3]

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Resistance-trained males.

-

Interventions: Participants were assigned to one of four groups: placebo, creatine monohydrate (5g/day), low-dose this compound (1.5g/day), or high-dose this compound (3g/day) for 28 days.

-

Performance Measures: Bench press performance, Wingate anaerobic capacity test, and repeated sprint ability were assessed at baseline and after 28 days.

-

Safety Monitoring: Blood and urine samples were collected to monitor markers of kidney and liver function.

5.1.3 Joy et al. (2014): 28-Day Safety Study [4]

-

Study Design: A randomized, placebo-controlled trial.

-

Participants: Healthy young men and women.

-

Interventions: Participants received either a placebo, 1g/day of this compound, or 2g/day of this compound for 28 days.

-

Safety Monitoring: Comprehensive blood panels were analyzed at baseline and at the end of the 28-day period to assess hematological and metabolic markers of safety.

In Vitro Permeability Studies

5.2.1 Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Permeability Measurement:

-

The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport across the cell layer.

-

The apparent permeability coefficient (Papp) is calculated.

-

-

Transport Mechanism Investigation: To investigate the involvement of specific transporters, the assay can be performed in the presence and absence of known transporter inhibitors.

Data Presentation

Table 2: Summary of Key Findings from this compound Bioavailability and Safety Studies

| Study | Population | Dosage | Duration | Key Findings |

| Ostojic et al. (2019) [1] | Healthy Men | Single dose & 5 days | 5 days | CN-CRN showed higher serum creatine AUC and greater muscle creatine accumulation than CRM. |

| Galvan et al. (2016) [3] | Resistance-Trained Men | 1.5g & 3g/day | 28 days | 3g/day of CN was well-tolerated and showed similar performance benefits to 5g/day of CRM. |

| Joy et al. (2014) [4] | Healthy Men & Women | 1g & 2g/day | 28 days | CN supplementation up to 2g/day for 28 days was found to be safe with no adverse effects on hematological markers. |

Conclusion

The available evidence suggests that this compound is a bioavailable source of creatine. Its enhanced water solubility is a plausible reason for potentially improved absorption and pharmacokinetic profiles compared to creatine monohydrate, as indicated by some studies showing higher serum creatine levels and greater muscle accumulation. The primary absorption pathway is believed to be the SLC6A8 creatine transporter, with the nitrate moiety possibly contributing to enhanced intestinal blood flow via the nitric oxide pathway, although this requires further investigation. The detailed experimental protocols from key human clinical trials provide a framework for future research in this area. While promising, more large-scale, long-term comparative studies are needed to definitively establish the superiority of this compound over creatine monohydrate in terms of bioavailability, efficacy, and safety for various populations and performance goals. Future research should also focus on elucidating the precise role of the nitrate component in the absorption process.

References

- 1. Searching for a better formulation to enhance muscle bioenergetics: A randomized controlled trial of this compound plus creatinine vs. This compound vs. creatine monohydrate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 28 days of this compound supplementation is apparently safe in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicological Profile of Creatine Nitrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Creatine nitrate (CN) is a novel form of creatine that has garnered interest for its potential ergogenic benefits. This document provides a comprehensive overview of the initial safety and toxicological studies conducted on this compound. The available data, primarily from short-term human clinical trials, suggests that this compound is well-tolerated at doses up to 3 grams per day for up to 28 days. No significant adverse effects on hematological, hepatic, or renal safety markers have been consistently reported in the existing literature. However, a notable gap exists in the public domain regarding classical toxicological studies, such as acute, sub-chronic, chronic, and genotoxicity assessments in animal models. This guide summarizes the key findings from human safety studies, details the experimental protocols employed, and presents the quantitative data in a structured format for ease of comparison and analysis.

Human Clinical Safety Studies

The primary body of evidence for the safety of this compound comes from short-term clinical trials in healthy, active individuals. These studies have consistently demonstrated the apparent safety of CN supplementation.

28-Day Safety Study of 1g and 2g Daily Doses

A study involving 58 young males and females investigated the safety of 1 gram and 2 grams of this compound supplementation daily over a 28-day period.[1][2][3] The study concluded that both dosages appear to be safe for consumption for this duration.[1][2][3] While some statistically significant group-by-time interactions were observed for certain hematological markers like absolute lymphocytes and monocytes, these values remained within the normal clinical range.[1][3] Notably, some participants with pre-existing elevated blood urea nitrogen (BUN) levels saw further increases, suggesting that individuals with high BUN may need to exercise caution.[1][2] However, these changes were not deemed clinically significant.[1][2]

Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

In a two-part study, researchers examined both the acute (5 hours post-ingestion) and chronic (28 days) effects of 1.5 grams and 3 grams of this compound.[4][5][6] The study reported no significant changes in any blood markers or hemodynamic function for any treatment group in the acute phase.[7] Similarly, the 28-day trial, which included a 7-day loading phase, revealed no consistent or clinically significant adverse effects on hepatorenal or muscle enzymes.[4][6] While minimal side effects such as dizziness were reported, they were distributed across all groups, including the placebo group, and were not considered severe.[7] This study concluded that this compound delivered at 3 grams was well-tolerated and did not present any safety concerns within the context of the trial.[4][5]

Data Presentation: Clinical Safety Markers

The following tables summarize the key quantitative findings from the human clinical safety studies on this compound.

Table 1: Hematological and Clinical Chemistry Markers from a 28-Day Study of 1g and 2g this compound [1][3]

| Parameter | 1g this compound Group | 2g this compound Group | Control Group | Key Findings |

| Hematology | ||||

| Absolute Lymphocytes | Significant group x time interaction | No significant interaction | No significant interaction | Values remained within normal clinical range. |

| Absolute Monocytes | Significant group x time interaction | No significant interaction | No significant interaction | Values remained within normal clinical range. |

| Platelets | Significant decrease observed in one lab | Significant increase observed in one lab | Decrements observed | Inter-laboratory differences noted. |

| Red Blood Cell Distribution Width (RDW) | Significant increase in one lab | No significant interaction | No significant interaction | Inter-laboratory differences noted. |

| Clinical Chemistry | ||||

| Blood Urea Nitrogen (BUN) | No significant interaction | BUN:Creatinine ratio increased in one lab | No significant interaction | Post-supplementation values slightly beyond normal range in some individuals with elevated baseline BUN.[2] |

| Creatinine | Significant group x time interaction | No significant interaction | No significant interaction | Values remained within normal clinical range. |

| Alanine Aminotransferase (ALT) | Significant group x time interaction | Significant group x time interaction | No significant interaction | Inter-laboratory differences noted, with one lab showing greater decrements. |

| Sodium | Significant increase in one lab | No significant interaction | No significant interaction | Inter-laboratory differences noted. |

| Serum Protein | Significant increase in one lab | No significant interaction | No significant interaction | Inter-laboratory differences noted. |

Table 2: Safety Markers from an Acute (5-hour) and 28-Day Study of 1.5g and 3g this compound [4][5][6]

| Parameter | 1.5g this compound Group | 3g this compound Group | 3g Creatine Monohydrate Group | Placebo Group | Key Findings |

| Acute Phase (0-5 hours) | |||||

| Hepatorenal Enzymes | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |

| Muscle Enzymes | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |

| Heart Rate | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |

| Blood Pressure | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |

| 28-Day Phase | |||||

| Blood Safety Markers | Stochastic changes not indicative of harm | Stochastic changes not indicative of harm | Stochastic changes not indicative of harm | Stochastic changes not indicative of harm | No consistent or clinically significant adverse effects. |

| Reported Side Effects | Minimal and similar to placebo | Minimal and similar to placebo | Minimal and similar to placebo | Minimal and similar to placebo | Well-tolerated. |

Experimental Protocols

Protocol for 28-Day Safety Study of 1g and 2g Daily Doses

-

Participants: 58 healthy young males and females (mean age 24.3 ± 3.9 years).[1][3]

-

Study Design: Randomized, parallel-group design conducted across two laboratories.[3]

-

Treatment Groups:

-

1g this compound daily (n=18)

-

2g this compound daily (n=20)

-

Unsupplemented control (n=20)

-

-

Data Collection: Blood samples were collected by a trained phlebotomist at baseline (pre-supplementation) and at the end of the 28-day period.[1][3]

-

Analysis: Full safety panels, including hematology and clinical chemistry, were analyzed.[3]

Protocol for Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

-

Study 1: Acute Phase

-

Participants: 13 healthy, recreationally active men.[7]

-

Study Design: Randomized, crossover design with a 7-day washout period.[4][5]

-

Treatment Groups:

-

1.5g this compound

-

3g this compound

-

5g Creatine Monohydrate

-

Placebo

-

-

Data Collection: Blood samples, heart rate, and blood pressure were measured at baseline (time-0), 30 minutes post-ingestion, and then hourly for 5 hours.[4][5][6]

-

Analysis: Hepatorenal and muscle enzymes were assessed.[4][6]

-

-

Study 2: 28-Day Phase

-

Study Design: Randomized, double-blind, parallel-group trial.[4][5]

-

Treatment Groups:

-

1.5g this compound daily

-

3g this compound daily

-

3g Creatine Monohydrate daily

-

Placebo

-

-

Supplementation Protocol: Included a 7-day loading period with four servings per day, followed by one serving per day for the remaining 21 days.[4][5][6]

-

Data Collection: Blood samples were collected at baseline and after 28 days.[4]

Mandatory Visualizations

Caption: Workflow for the 28-day safety study of this compound.

Caption: Workflow for the acute and 28-day safety study of this compound.

Discussion and Future Directions

The available evidence from human clinical trials suggests that this compound is safe for short-term use in healthy individuals at the dosages studied.[1][4] The observed changes in some blood markers were generally minor, inconsistent across studies, and not considered clinically significant.[1][4]

It is crucial to highlight the absence of publicly available preclinical toxicology data. Standardized toxicological assessments are essential for establishing a comprehensive safety profile for any new compound. This includes:

-

Acute Toxicity Studies: To determine the LD50 and identify potential target organs of toxicity at high doses.

-

Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of long-term exposure.

-

Genotoxicity Studies: To assess the potential for mutagenicity and clastogenicity.

-

Developmental and Reproductive Toxicology (DART) Studies: To investigate potential effects on fertility and fetal development.

Future research should aim to fill these gaps in the toxicological database for this compound. Longer-term human clinical trials are also warranted to confirm its safety with chronic use. Additionally, studies in special populations, such as individuals with pre-existing renal conditions, would be beneficial.

Conclusion